9-Ethyl Adenine-d5 9-Ethyl Adenine-d5
Brand Name: Vulcanchem
CAS No.: 1246818-10-9
VCID: VC0014868
InChI: InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 168.21 g/mol

9-Ethyl Adenine-d5

CAS No.: 1246818-10-9

Cat. No.: VC0014868

Molecular Formula: C7H9N5

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

9-Ethyl Adenine-d5 - 1246818-10-9

Specification

CAS No. 1246818-10-9
Molecular Formula C7H9N5
Molecular Weight 168.21 g/mol
IUPAC Name 9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine
Standard InChI InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2
Standard InChI Key MUIPLRMGAXZWSQ-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N1C=NC2=C(N=CN=C21)N
Canonical SMILES CCN1C=NC2=C(N=CN=C21)N

Introduction

Chemical Properties and Structural Characteristics

9-Ethyl Adenine-d5 is characterized by its molecular formula C7H4D5N5, reflecting the replacement of five hydrogen atoms with deuterium in the ethyl group attached to the adenine base. The compound maintains the fundamental purine structure of adenine while incorporating the stable deuterium isotope specifically at the ethyl substituent position.

Basic Chemical Information

The compound exhibits specific chemical properties that distinguish it from its non-deuterated counterpart. These properties are crucial for understanding its behavior in various research applications.

PropertyValue
CAS Number1246818-10-9
Molecular FormulaC7H4D5N5
Molecular Weight168.21 g/mol
IUPAC Name9-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine
AppearanceSolid
Structural FeaturesAdenine base with deuterated ethyl group at N-9 position

The chemical structure features the adenine moiety with a deuterated ethyl group specifically attached at the N-9 position of the purine ring system. This specific positioning of the deuterated ethyl group is crucial for its applications in spectroscopic studies and biochemical research.

Synthesis Methodologies

The production of 9-Ethyl Adenine-d5 involves specialized synthesis techniques designed to incorporate deuterium atoms at specific positions within the molecule. These methods require precise control of reaction conditions to ensure high deuterium incorporation and product purity.

Catalytic Hydrogen-Deuterium Exchange

One of the primary methods for synthesizing 9-Ethyl Adenine-d5 involves catalytic hydrogen-deuterium exchange reactions. This approach utilizes catalysts to facilitate the replacement of hydrogen atoms with deuterium at the ethyl group position.

The general process involves:

  • Selection of appropriate catalyst systems that promote selective hydrogen-deuterium exchange

  • Reaction of 9-Ethyl Adenine with deuterium sources under controlled conditions

  • Purification procedures to obtain high-purity deuterated product

The catalytic hydrogen-deuterium exchange reactions typically employ transition metal catalysts that activate C-H bonds for exchange with deuterium from deuterated solvents or deuterium gas .

Factors Affecting Synthesis Efficiency

Several factors influence the efficiency of 9-Ethyl Adenine-d5 synthesis, including:

FactorImpact on Synthesis
Catalyst TypeDetermines selectivity and rate of deuterium incorporation
Reaction TemperatureAffects exchange kinetics and potential side reactions
Reaction TimeInfluences degree of deuteration
Deuterium SourceImpacts isotopic purity of the final product
Solvent SystemAffects solubility and reaction dynamics

Research has shown that optimization of these parameters is essential for achieving high deuterium incorporation specifically at the ethyl group positions. The kinetics of hydrogen-deuterium exchange reactions are significantly influenced by the electronic and steric properties of the substrate molecules .

Analytical Applications and Techniques

9-Ethyl Adenine-d5 plays a pivotal role in various analytical techniques, particularly those relying on spectroscopic methods. The compound's deuterium labeling provides unique advantages for structural elucidation and quantitative analysis.

Nuclear Magnetic Resonance Spectroscopy

The incorporation of deuterium atoms makes 9-Ethyl Adenine-d5 particularly valuable in Nuclear Magnetic Resonance (NMR) spectroscopy applications. The deuterated compound offers several advantages in NMR studies:

  • Simplified spectra due to the absence of proton signals from the deuterated positions

  • Reduced signal overlap, allowing for more precise analysis of complex structures

  • Ability to serve as an internal standard for quantitative analysis

  • Enhanced understanding of molecular dynamics through deuterium NMR studies

These properties make 9-Ethyl Adenine-d5 an excellent tool for studying adenine derivatives and their interactions with biological molecules. Researchers have utilized this compound to investigate hydrogen bonding patterns and molecular recognition phenomena in nucleic acid systems .

Mass Spectrometry Applications

In mass spectrometry, 9-Ethyl Adenine-d5 serves as a valuable internal standard due to its mass shift relative to the non-deuterated analog. This property enables:

  • Accurate quantification of adenine derivatives in complex biological samples

  • Improved method validation for analytical procedures

  • Enhanced identification of metabolites in pharmacokinetic studies

  • Structural confirmation through characteristic fragmentation patterns

The unique mass spectral features of deuterated compounds allow for selective detection and quantification, which is particularly useful in metabolomics and pharmaceutical research applications.

Biological Interactions and Receptor Binding

The biological activity of 9-Ethyl Adenine-d5 closely mirrors that of its non-deuterated counterpart, with specific applications in understanding receptor interactions and biochemical pathways.

Adenosine Receptor Interactions

9-Ethyl Adenine-d5 has been identified as an adenosine receptor antagonist, capable of binding to these receptors and inhibiting their activity. This property makes it valuable for studying:

  • Adenosine receptor binding mechanisms

  • Structure-activity relationships of purine derivatives

  • Signal transduction pathways mediated by adenosine receptors

  • Potential therapeutic applications targeting adenosine-related pathways

The compound's interaction with adenosine receptors modulates various physiological processes, making it a useful tool for investigating adenosine-dependent signaling in different disease contexts.

Molecular Recognition Studies

Studies involving 9-ethyladenine have revealed important insights about molecular recognition patterns through hydrogen bonding and aromatic stacking interactions. These findings are applicable to understanding the behavior of 9-Ethyl Adenine-d5 in similar molecular environments .

Research has demonstrated that:

  • 9-ethyladenine can form distinct hydrogen bonding patterns, including Watson-Crick, Hoogsteen, and bifurcated hydrogen bonds

  • Aromatic surfaces influence the binding interactions through stacking arrangements

  • Model receptors with imide functions can act as molecular chelating agents for adenine derivatives

  • Structural modifications in both adenine derivatives and receptors reveal trends in binding energetics

These molecular recognition principles provide valuable context for understanding how 9-Ethyl Adenine-d5 might interact with various biological targets and synthetic receptors.

Research Applications in Chemical and Biochemical Studies

The unique properties of 9-Ethyl Adenine-d5 have led to its application across diverse research areas, from fundamental chemical studies to complex biochemical investigations.

Stable Isotope Labeling Applications

As part of the broader category of adenine stable isotopes, 9-Ethyl Adenine-d5 serves important functions in research involving nucleic acid structure and function:

  • Tracing metabolic pathways involving purine nucleotides

  • Investigating nucleic acid synthesis and degradation

  • Studying structure-function relationships in DNA and RNA

  • Examining enzyme mechanisms involved in purine metabolism

These applications leverage the stable isotope nature of the compound, which allows for non-radioactive labeling while maintaining chemical similarity to natural adenine derivatives.

Structural Biology Applications

In structural biology research, 9-Ethyl Adenine-d5 contributes to:

  • NMR-based structure determination of nucleic acids and their complexes

  • Investigation of base-pairing energetics and dynamics

  • Elucidation of protein-nucleic acid interaction mechanisms

  • Development of methods for structural analysis of complex biomolecular assemblies

The deuterium labeling pattern provides specific advantages for structural studies by enabling selective detection and analysis of adenine-containing structures within complex biological systems.

Comparative Analysis with Related Compounds

Understanding 9-Ethyl Adenine-d5 in the context of related compounds provides valuable insights into its distinctive properties and applications.

Comparison with Other Deuterated Adenine Derivatives

The table below compares 9-Ethyl Adenine-d5 with other deuterated adenine derivatives to highlight their distinctive features:

CompoundKey FeaturesPrimary Applications
9-Ethyl Adenine-d5Deuteration at ethyl groupNMR studies, metabolic tracing, receptor binding studies
3-Ethyl Adenine-d5Deuteration at 3-position ethyl groupComparative studies, positional isomer investigations
7-Ethyl Adenine-d5Deuteration at 7-position ethyl groupAlternative binding mode studies, structural comparisons
3-Methyl Adenine-d3Smaller methyl group with deuterationDNA damage and repair studies, methylation investigations

This comparison demonstrates that the position of substitution and deuteration significantly influences the applications and properties of these compounds .

Structure-Activity Relationships

The relationship between structural features and biological activity provides essential context for understanding 9-Ethyl Adenine-d5:

  • The N-9 position substitution affects binding to adenosine receptors and interaction with nucleic acid structures

  • Ethyl substitution at the N-9 position creates distinct hydrogen bonding patterns compared to other positions

  • Deuterium labeling preserves biological activity while enabling analytical differentiation

  • The purine core structure determines fundamental recognition patterns with complementary bases

These structure-activity relationships help researchers select the appropriate adenine derivative for specific research applications, with 9-Ethyl Adenine-d5 offering particular advantages for spectroscopic and metabolic studies.

SupplierCatalog InformationPurity SpecificationsAdditional Information
VulcanchemVC0014868Research gradeMolecular weight: 168.21 g/mol
ClearsynthListed in stable isotope catalogAvailable upon inquiryPart of adenine stable isotopes collection

Researchers should consider factors such as isotopic purity, chemical purity, and intended application when selecting commercial sources for this compound .

Quality Control Parameters

Quality control for 9-Ethyl Adenine-d5 typically involves assessment of:

  • Isotopic enrichment (percentage of deuterium incorporation)

  • Chemical purity (absence of synthetic by-products)

  • Structural confirmation (spectroscopic verification of structure)

  • Batch-to-batch consistency (reproducibility of properties)

These parameters are critical for ensuring reliable research results, particularly in quantitative applications where isotopic purity directly impacts analytical precision.

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